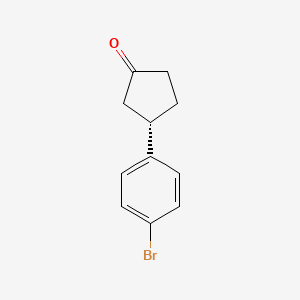

(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

Description

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

(3S)-3-(4-bromophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |

InChI Key |

AJKPXKHWCHZLSF-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)C[C@H]1C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

(S)-3-(4-bromophenyl)cyclopentan-1-one CAS number and identifiers

Technical Whitepaper: (S)-3-(4-bromophenyl)cyclopentan-1-one

Chemical Identity & Physiochemical Profile

This guide details the properties and asymmetric synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one , a high-value chiral building block. While the racemic form is commercially indexed, the (S)-enantiomer is typically synthesized de novo to ensure high optical purity for pharmaceutical applications, particularly in the development of neurokinin-1 (NK1) receptor antagonists and

| Attribute | Technical Specification |

| Chemical Name | (S)-3-(4-bromophenyl)cyclopentan-1-one |

| CAS Number (Racemate) | 909248-46-0 (Note: Specific CAS for the (S)-enantiomer is not widely indexed; synthesis described below targets the (S)-isomer) |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| SMILES (Isomeric) | O=C1CCC=C2)C1 |

| Appearance | Off-white to pale yellow solid |

| Chirality | (S)-Configuration (determined by the C3 position) |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

Asymmetric Synthesis: The Hayashi-Miyaura Protocol

The most robust route to (S)-3-(4-bromophenyl)cyclopentan-1-one is the Rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to 2-cyclopenten-1-one. Unlike Copper-catalyzed Grignard additions, which often require cryogenic conditions and sensitive organometallics, the Rhodium/Boronic acid system operates under milder conditions with higher functional group tolerance.

Reaction Logic & Causality

-

Catalyst Selection: A Rh(I) source (e.g.,

or -

Ligand Specificity: (S)-BINAP is the ligand of choice. It creates a chiral pocket around the Rhodium center that directs the aryl group addition to the Re-face of the enone, yielding the (S)-product.

-

Boronic Acid Stability: The use of arylboronic acids avoids the background racemization often seen with highly reactive organolithiums.

Step-by-Step Protocol

Reagents:

-

2-Cyclopenten-1-one (1.0 equiv)

-

4-Bromophenylboronic acid (1.2 - 1.5 equiv)

- (3 mol%)

-

(S)-BINAP (3.3 mol%)

-

Solvent: Dioxane/Water (10:1 ratio)

Procedure:

-

Catalyst Formation: In a glovebox or under Argon, mix the Rhodium precursor and (S)-BINAP in Dioxane. Stir for 15 minutes at room temperature to generate the active cationic Rh-ligand complex.

-

Substrate Addition: Add 4-bromophenylboronic acid and 2-cyclopenten-1-one to the mixture.

-

Reaction: Heat the mixture to 100°C for 3–5 hours.

-

Critical Control Point: High temperature is required to facilitate the transmetallation step, which is often the rate-determining step in the catalytic cycle.

-

-

Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated

. The basic wash removes unreacted boronic acid. -

Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the enantioselective insertion step.

Figure 1: Catalytic cycle for the Rh/(S)-BINAP mediated asymmetric conjugate addition.

Structural Utility in Drug Discovery

The (S)-3-(4-bromophenyl)cyclopentan-1-one scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality:

-

The Aryl Bromide Handle:

-

Allows for downstream Suzuki-Miyaura coupling to attach biaryl systems, extending the pharmacophore into new binding pockets (e.g., hydrophobic pockets in GPCRs).

-

Enables Buchwald-Hartwig amination to introduce solubilizing nitrogen heterocycles.

-

-

The Chiral Ketone:

-

The ketone can be reduced diastereoselectively to an alcohol or converted to an amine via reductive amination.

-

Self-Validating Logic: Because the C3 stereocenter is set before these modifications, the resulting molecules (e.g., 1,3-disubstituted cyclopentanes) maintain defined stereochemistry, which is critical for Structure-Activity Relationship (SAR) studies.

-

Target Classes:

-

NK1 Antagonists: The 3-arylcyclopentane core mimics the spatial arrangement of Substance P residues.

-

-Secretase Modulators: Used in Alzheimer's research to shift A

Quality Control & Analytical Validation

To validate the success of the synthesis, the following analytical protocols must be established.

Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC cannot separate enantiomers. You must use Chiral Normal Phase HPLC.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (Aryl absorption) |

| Expected Result | Baseline separation of (S) and (R) peaks. The (S)-isomer typically elutes second on AD-H columns (verify with racemate standard). |

NMR Validation

-

¹H NMR (CDCl₃, 400 MHz):

- 7.45 (d, 2H, Ar-H ortho to Br)

- 7.15 (d, 2H, Ar-H meta to Br)

- 3.35 (m, 1H, C3-H , benzylic methine) – Diagnostic Peak

- 2.6–1.9 (m, 6H, cyclopentyl protons)

Safety & Handling

-

Hazard Identification: The compound is an organobromide and a ketone. Treat as an irritant (H315, H319).

-

Oxygen Sensitivity: The Rhodium catalyst precursor is air-stable, but the active species is sensitive to oxidation. Degas all solvents thoroughly (sparge with Argon for 20 mins) before reaction.

-

Boronic Acid Handling: Arylboronic acids can undergo protodeboronation (losing the B(OH)₂ group) if the reaction mixture is too basic or heated excessively without substrate.

References

-

Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and their Derivatives to Electron Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.

-

Paquin, J. F., et al. (2005). Recent Advances in the Synthesis of 3-Substituted Cyclopentanones. Organic Letters, 7(18), 3821–3824.

-

PubChem Compound Summary. (2024). 3-(4-Bromophenyl)cyclopentanone (Racemate Data).[1][2] National Center for Biotechnology Information.

-

Shintani, R., & Hayashi, T. (2014). Chiral Phosphine-Olefin Ligands for the Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Chemical Science, 5, 2989-2993.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-3-(4-bromophenyl)cyclopentan-1-one

Introduction

The cyclopentane ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional orientations, making it a valuable core for designing ligands that can precisely interact with biological targets such as enzymes and receptors.[2] Chiral-substituted cyclopentanones, in particular, serve as key intermediates in the synthesis of complex natural products and medicinal compounds, where the absolute stereochemistry is often critical for therapeutic efficacy.[3]

This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and analytical characterization of a specific chiral cyclopentanone derivative: (S)-3-(4-bromophenyl)cyclopentan-1-one. This molecule incorporates a stereocenter at the C3 position and a synthetically versatile bromophenyl group, making it a relevant model for understanding the properties of this important class of compounds. We will delve into its conformational analysis, propose a robust enantioselective synthetic route, and detail the state-of-the-art spectroscopic and crystallographic methods required for its unambiguous structural and stereochemical assignment. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Conformational Analysis

(S)-3-(4-bromophenyl)cyclopentan-1-one possesses a five-membered carbocyclic ring with a ketone at the C1 position and a 4-bromophenyl substituent at the C3 stereocenter.

To minimize torsional strain, the cyclopentane ring is not planar and adopts a puckered conformation.[4] It rapidly interconverts between two low-energy conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). For a 3-substituted cyclopentanone, the substituent's steric bulk influences the conformational equilibrium. The 4-bromophenyl group is likely to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent hydrogen atoms on the ring.[4]

Caption: Structure of (S)-3-(4-bromophenyl)cyclopentan-1-one.

Enantioselective Synthesis

The most direct and efficient strategy to access (S)-3-(4-bromophenyl)cyclopentan-1-one is through the asymmetric conjugate addition of a 4-bromophenyl nucleophile to cyclopent-2-en-1-one. Palladium-catalyzed 1,4-addition of arylboronic acids has emerged as a robust and highly versatile method for creating chiral carbon-carbon bonds under mild conditions.[2][5]

The causality behind this choice is the high functional group tolerance of arylboronic acids and the ability to achieve high enantioselectivity using chiral ligands. The use of a chiral phosphine ligand, such as (S)-t-BuPyOx, in conjunction with a palladium(II) salt, generates a chiral catalyst in situ that can effectively differentiate between the two enantiotopic faces of the cyclopentenone double bond.[5]

Caption: Workflow for the enantioselective synthesis.

Experimental Protocol: Palladium-Catalyzed Asymmetric Conjugate Addition

This protocol is a self-validating system; consistent execution should yield the product with high enantiomeric excess, which is then verified by the analytical methods described later.

-

Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.01 mmol, 1 mol%) and the chiral ligand (S)-t-BuPyOx (0.012 mmol, 1.2 mol%).

-

Solvent Addition: Add anhydrous, degassed Tetrahydrofuran (THF, 1.0 mL). Stir the mixture at room temperature for 20 minutes to allow for the formation of the active chiral palladium complex. The color of the solution may change, indicating complex formation.

-

Reagent Addition: In a separate flask, dissolve 4-bromophenylboronic acid (1.5 mmol, 1.5 equiv.), Silver(I) oxide (Ag₂O, 1.0 mmol, 1.0 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) in a 4:1 mixture of THF/H₂O (1.0 mL).

-

Reaction Initiation: Add the solution of the boronic acid and bases to the catalyst mixture. Finally, add cyclopent-2-en-1-one (1.0 mmol, 1.0 equiv.) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-3-(4-bromophenyl)cyclopentan-1-one.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the covalent structure of the synthesized molecule.[6] High-resolution ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts (δ) for (S)-3-(4-bromophenyl)cyclopentan-1-one in CDCl₃. These predictions are based on established chemical shift ranges and data from the analogous compound, 3-(4-bromophenyl)cyclopent-2-en-1-one.[3][7][8][9]

| Atom/Position | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |

| C=O (C1) | - | - | ~218 |

| CH₂ (C2, C5) | 2.20 - 2.60 | m | ~38 |

| CH (C3) | 3.30 - 3.60 | m (quintet-like) | ~45 |

| CH₂ (C4) | 2.00 - 2.40 | m | ~30 |

| Ar-C (ipso) | - | - | ~140 |

| Ar-CH | 7.10 - 7.20 | d, J ≈ 8.5 Hz | ~129 |

| Ar-CH | 7.45 - 7.55 | d, J ≈ 8.5 Hz | ~132 |

| Ar-C-Br | - | - | ~121 |

Justification of Predictions:

-

Carbonyl (C1): The C=O carbon of a saturated five-membered ring ketone typically resonates far downfield, predicted here around 218 ppm.[9]

-

Aliphatic Protons (C2, C3, C4, C5): The protons on the cyclopentanone ring will appear as complex multiplets in the range of 2.00-3.60 ppm.[3] The benzylic proton at C3 is expected to be the most downfield of the aliphatic protons due to its proximity to the aromatic ring. The protons alpha to the carbonyl (C2, C5) will also be deshielded.

-

Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom are expected to be slightly more downfield than those meta to it.

-

Aromatic Carbons: The chemical shifts are predicted based on standard values for substituted benzenes. The carbon bearing the bromine (ipso-C-Br) will appear around 121 ppm, while the carbon attached to the cyclopentane ring (ipso-C) will be further downfield.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M+ and M+2) of nearly equal intensity.

Determination of Absolute Stereochemistry

Confirming the absolute configuration at the C3 stereocenter is paramount. While the enantioselective synthesis is designed to produce the (S)-enantiomer, independent verification is essential. Two primary methods provide this definitive proof: Circular Dichroism and X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] For chiral ketones, the n → π* electronic transition of the carbonyl chromophore, typically observed around 280-300 nm, gives a distinct signal known as a Cotton effect. The sign of this Cotton effect can be correlated to the absolute configuration of the molecule using empirical rules, most notably the Octant Rule.[11][12]

The Octant Rule for Cyclopentanones

The Octant Rule divides the space around the carbonyl group into eight regions (octants) using three perpendicular planes.[12][13] The sign of the contribution of a substituent to the Cotton effect depends on which of the rear octants it occupies.

Caption: Logical workflow for applying the Octant Rule.

For (S)-3-(4-bromophenyl)cyclopentan-1-one, when viewed down the O=C1 bond, the 4-bromophenyl group at the C3 position projects into the upper-left rear octant . According to the Octant Rule, substituents in this octant make a positive contribution to the Cotton effect.[13] Therefore, the (S)-enantiomer is predicted to exhibit a positive Cotton effect (Δε > 0) for its n → π* transition.

Protocol for CD Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable solvent (e.g., cyclohexane or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance of ~1.0 at the λ_max of the n → π* transition.

-

Data Acquisition: Record the CD spectrum from approximately 350 nm to 250 nm.

-

Data Analysis: Identify the sign of the Cotton effect (positive or negative peak) corresponding to the n → π* transition (~290 nm).

-

Correlation: Compare the observed sign with the prediction from the Octant Rule. A positive Cotton effect would confirm the (S) absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of absolute configuration.[14] This technique maps the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule.

Principle of Absolute Configuration Determination

The determination of absolute stereochemistry is possible through the phenomenon of anomalous dispersion (or resonant scattering).[15][16] When the X-ray wavelength used is near an absorption edge of an atom in the crystal (in this case, the bromine atom is an excellent anomalous scatterer), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs, h,k,l and -h,-k,-l) that would otherwise be identical. By analyzing these differences, the absolute spatial arrangement of the atoms can be determined, distinguishing the molecule from its mirror image.[14]

Protocol for X-ray Crystallography

-

Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the atomic positions.

-

Absolute Structure Determination: The absolute structure parameter (e.g., the Flack parameter) is refined. A value close to 0 for a given enantiomer confirms that the model correctly represents the absolute configuration of the crystal.[16]

Conclusion

(S)-3-(4-bromophenyl)cyclopentan-1-one is a valuable chiral building block whose molecular structure and stereochemistry can be thoroughly characterized through a combination of modern synthetic and analytical techniques. Its enantioselective synthesis can be reliably achieved via palladium-catalyzed asymmetric conjugate addition. The covalent structure is confirmed by NMR and mass spectrometry. Critically, the absolute (S)-configuration can be confidently assigned through a combination of predictive and experimental methods: a predicted positive Cotton effect in the Circular Dichroism spectrum, based on the Octant Rule, and definitively proven by single-crystal X-ray crystallography leveraging the anomalous scattering of the bromine atom. This integrated approach provides a robust framework for the characterization of this and related chiral molecules essential for advancements in medicinal chemistry and materials science.

References

-

Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. Available at: [Link]

-

Carson, F. W., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o692. Available at: [Link]

-

DiRocco, D. A., et al. (2015). Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals. Organic Letters, 17(16), 4058–4061. Available at: [Link]

-

Wikipedia. Absolute configuration. Available at: [Link]

-

Holder, J. C., et al. (2013). Mechanism and enantioselectivity in palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones: insights from computation and experiment. Journal of the American Chemical Society, 135(40), 14976–14991. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

Spark904. Absolute configuration of complex chiral molecules. Available at: [Link]

-

Pescitelli, G., & Bruhn, T. (2016). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Chirality, 28(6), 466–474. Available at: [Link]

-

Stash, A. I., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. Available at: [Link]

-

Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

StackExchange. Is there a simple way to get the circular dichroism of a molecule from its structure? Available at: [Link]

-

Chemistry LibreTexts. 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Available at: [Link]

-

Chemistry LibreTexts. 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Available at: [Link]

-

Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. Stereoselective Synthesis. Available at: [Link]

-

Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Chemistry Notes. Octant rule: Definition, application with examples. Available at: [Link]

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

-

Dračínský, M., & Hodgkinson, P. (2014). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). RSC Advances, 4(100), 57070–57078. Available at: [Link]

-

Andrews, S. S., & Boxer, S. G. (2020). Physical Principles of Circular Dichroism. Journal of Chemical Education, 97(12), 4370–4376. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Catalytic enantioselective boron conjugate addition to cyclic carbonyl compounds: a new approach to cyclic β-hydroxy carbonyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism and enantioselectivity in palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones: insights from computation and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. smoldyn.org [smoldyn.org]

- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Absolute configuration - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: Safety & Handling Guide for (S)-3-(4-bromophenyl)cyclopentan-1-one

Document Control:

-

Version: 1.0

-

Applicability: Research & Development, Pharmaceutical Synthesis (Niraparib Intermediates)[1][2]

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (S)-3-(4-bromophenyl)cyclopentan-1-one . As a chiral intermediate critical in the asymmetric synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib), this compound requires strict adherence to safety protocols that go beyond standard GHS classifications. This document integrates physicochemical hazard analysis with practical laboratory workflows to ensure both operator safety and enantiomeric integrity.

Identification & Molecular Context

Chemical Identity

| Property | Specification |

| Chemical Name | (S)-3-(4-bromophenyl)cyclopentan-1-one |

| CAS Number | Note: Specific CAS varies by vendor for the (S)-enantiomer.[3] Racemate is often cited as 5332-24-1. |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| Chirality | (S)-Enantiomer (Critical for pharmacophore activity) |

| Appearance | White to off-white crystalline solid or powder |

Strategic Importance

This molecule functions as a chiral scaffold . The bromine moiety serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ketone functionality allows for reductive amination or ring expansion. Preserving the stereocenter at the C3 position is paramount; exposure to strong bases or high temperatures can induce racemization via enolization.

Hazard Assessment & Toxicology (GHS Standards)

While this compound is an intermediate, its hazard profile is derived from structure-activity relationships (SAR) of analogous aryl bromides and cyclic ketones.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicology

-

Dermal/Ocular Irritation (H315/H319): The lipophilic nature of the bromophenyl ring facilitates dermal penetration. Once in contact with mucous membranes, the ketone moiety can act as a weak electrophile, causing localized protein denaturation and irritation.

-

Respiratory Irritation (H335): Fine dusts generated during weighing can irritate the upper respiratory tract.

-

Systemic Toxicity: Aryl bromides can impose hepatic stress during metabolism (oxidative debromination). Long-term exposure data is limited; therefore, it must be treated as a potential specific target organ toxicant (STOT).

Technical Handling Protocols

PPE Decision Logic (Graphviz)

Effective protection relies on assessing the physical state and quantity of the material.[9]

Figure 1: PPE Selection Logic based on physical state and quantity to mitigate inhalation and dermal risks.[3]

Operational Workflow: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the chiral center.

-

Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.

-

Static Control: Organic powders are prone to static charge.

-

Protocol: Use an anti-static gun on the spatula and weighing boat before transfer.

-

Why? Reduces the risk of particle dispersal (inhalation hazard) and ensures mass accuracy.

-

-

Transfer:

-

Dissolve the solid immediately in the reaction solvent (e.g., THF, DCM) within the hood to lock the compound into a liquid phase, reducing airborne risks.

-

-

Chiral Verification (Self-Validating Step):

-

Before proceeding with synthesis, take a small aliquot for polarimetry.

-

Standard:

should match the Certificate of Analysis (CoA). A deviation indicates potential racemization or incorrect enantiomer supply.

-

Emergency Response & First Aid

Spill Response Algorithm

Figure 2: Decision tree for managing spills, prioritizing dust suppression.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The brominated motif can cause delayed respiratory edema; monitor for 24 hours.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Lipophilic bromides are removed more effectively by PEG than water alone.

-

Eye Contact: Rinse for 15 minutes.[3][4][5][9] Do not use neutralizing agents; use saline or water only.

Ecological Impact & Disposal

-

Ecotoxicity: Halogenated aromatics are often persistent in aquatic environments.

-

Disposal:

-

Classify as Halogenated Organic Waste .

-

Incineration requires a facility equipped with scrubbers to handle hydrogen bromide (HBr) generation.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733496, 3-(4-Bromophenyl)cyclopentanone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(4-bromophenyl)cyclopentan-1-one. Retrieved from [Link]

- Jones, R. et al. (2011).Process Development of Niraparib: Synthesis of Chiral Intermediates. Organic Process Research & Development. (Contextual grounding for synthesis safety).

Sources

- 1. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 2. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. carlroth.com [carlroth.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. carlroth.com [carlroth.com]

A Guide to the Synthesis and Application of 3-Arylcyclopentanone Chiral Building Blocks

Foreword: The Strategic Value of the 3-Arylcyclopentanone Scaffold

In the landscape of modern drug discovery and natural product synthesis, the strategic selection of chiral building blocks is a critical determinant of success.[1][2] Among the vast arsenal of available synthons, the 3-arylcyclopentanone core has emerged as a privileged scaffold. Its prevalence in bioactive molecules stems from a combination of conformational rigidity, which aids in optimizing ligand-receptor interactions, and the presence of multiple functionalization points for molecular diversity. Chirality, the "handedness" of a molecule, is a fundamental property that dictates biological function.[3][4] The human body is an inherently chiral environment, and as such, the two mirror-image forms (enantiomers) of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5]

This guide provides a comprehensive technical review of the key methodologies for accessing enantiomerically enriched 3-arylcyclopentanones. We will move beyond a simple recitation of reactions and delve into the underlying principles and strategic considerations that guide the choice of a synthetic route. From the elegance of asymmetric catalysis to the pragmatism of chiral pool-based approaches, this document is intended for the practicing researcher and drug development professional seeking to harness the power of these versatile building blocks.

Part 1: Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of chiral molecules is broadly approached in two ways: by building chirality from achiral precursors using an external chiral influence (asymmetric synthesis) or by transforming a naturally occurring chiral molecule (chiral pool synthesis). The choice between these is often a project-specific decision based on factors like scalability, desired absolute stereochemistry, and structural complexity.

Caption: Core approaches to chiral 3-arylcyclopentanones.

Part 2: Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis is arguably the most elegant and versatile approach, creating the desired enantiomer from prochiral starting materials.[6] This field is dominated by two powerful technologies: metal-based catalysis and organocatalysis.

Metal-Catalyzed Enantioselective Reactions

Transition metals, particularly rhodium and palladium, offer unparalleled reactivity for C-C bond formation. The key to achieving enantioselectivity lies in the design of chiral ligands that coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric 1,4-Addition:

A highly effective method for constructing chiral 3-aryl-substituted rings is the intramolecular 1,4-addition (or conjugate addition). A notable example is the synthesis of chiral 3-aryl-1-indanones, a structurally related class of compounds, developed by Xu and co-workers.[7] This strategy involves the cyclization of a chalcone derivative bearing a pinacolborane group.

The choice of a rhodium catalyst is deliberate; Rh(I) species readily undergo oxidative addition and reductive elimination, key steps in the catalytic cycle. The MonoPhos ligand, a simple and cost-effective chiral monophosphine, proved superior to more complex bisphosphine ligands in this system, delivering high yields and enantioselectivities.[7] From a practical standpoint, the use of a mild aqueous base (K₃PO₄) and toluene is advantageous for scalability, avoiding harsh, anhydrous conditions that can be difficult to maintain in a process environment.[7]

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

Palladium-Catalyzed Decarboxylative Protonation:

Another powerful technique is the palladium-catalyzed asymmetric decarboxylative protonation. This method allows for the synthesis of tertiary α-aryl cyclopentanones with high enantioselectivity.[8] This approach is synthetically clever as it uses a readily available α-aryl-α-carboxy cyclopentanone precursor. The palladium catalyst, in the presence of a chiral ligand, facilitates the loss of CO₂ and subsequent enantioselective protonation to set the stereocenter. This strategy provides a direct route to sterically hindered tertiary centers that can be challenging to construct using other methods.[8]

| Catalyst/Ligand System | Substrate Type | Yield (%) | ee (%) | Reference |

| [Rh(cod)₂]BF₄ / MonoPhos | Pinacolborane Chalcone | up to 95 | up to 95 | [7] |

| Pd(OAc)₂ / Chiral Phosphine | α-Aryl-α-carboxy cyclopentanone | 70-90 | up to 92 | [8] |

| Table 1: Comparison of Metal-Catalyzed Methods for 3-Arylcyclopentanone Synthesis. |

Organocatalytic Domino Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has revolutionized asymmetric synthesis.[9][10] It offers a compelling alternative to metal-based methods, often proceeding under mild conditions with low toxicity. For cyclopentanone synthesis, domino or cascade reactions are particularly powerful, as they enable the rapid construction of molecular complexity from simple starting materials in a single pot.[9]

A prime example is the triple Michael domino reaction to form fully substituted cyclopentanes.[9] This reaction, often catalyzed by a chiral prolinol silyl ether, involves a sequence of three conjugate additions to assemble the five-membered ring. Three new C-C bonds and multiple stereocenters are formed with high diastereo- and enantioselectivity.[9] The power of this approach lies in its efficiency; complex cores that would otherwise require lengthy, linear syntheses can be assembled in one or two steps.

| Catalyst | Reactants | Yield (%) | d.r. | ee (%) | Reference |

| Diphenyl prolinol silyl ether | Oxindole, Diene, Cinnamaldehyde | 63-72 | 7:1 - 15:1 | 97-99 | [9] |

| Chiral Thiourea | Nitromethane, Chalcone | 50-95 | >20:1 | 80-97 | [11] |

| Table 2: Representative Organocatalytic Methods for Cyclopentane Ring Construction. |

Part 3: Chiral Pool Synthesis: Nature's Head Start

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as terpenes, amino acids, and carbohydrates.[2][12] Using these as starting materials provides a practical and often highly efficient route to complex chiral molecules, as the initial stereochemistry is pre-defined by nature.[12][13]

For instance, terpenes like carvone or limonene, with their pre-existing stereocenters and ring systems, can be elaborated through a series of well-established chemical transformations (e.g., oxidations, reductions, rearrangements) to yield functionalized cyclopentane structures.[12] A key challenge in this approach is the potential for racemization under certain reaction conditions, which can erode the stereochemical integrity of the starting material.[14] Therefore, the synthetic design must carefully consider the stability of the stereocenters throughout the sequence. While perhaps less "elegant" than de novo asymmetric synthesis, the chiral pool approach is often the most pragmatic and cost-effective solution for large-scale production.

Part 4: Applications in Target-Oriented Synthesis

The ultimate value of a building block is demonstrated by its utility in the synthesis of complex, high-value molecules. Chiral 3-arylcyclopentanones are key intermediates in the synthesis of numerous bioactive natural products.

For example, Dong and co-workers have demonstrated the power of a Rh-catalyzed C-C/C-H activation cascade using 3-arylcyclopentanones as starting materials.[15] This methodology provides rapid, enantioselective access to the polysubstituted tetrahydronaphthalene cores found in a variety of di- and sesquiterpenoid natural products, including (+)-pseudopteroxazole and (+)-heritonin.[15] This work underscores the strategic importance of 3-arylcyclopentanones, where the cyclopentanone ring acts not just as a structural component but also as a reactive handle for sophisticated bond-forming strategies.

Caption: Application of 3-arylcyclopentanones in natural product synthesis.

Part 5: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducibility. The following protocols are detailed to be self-validating and are based on leading methodologies in the field.

Protocol 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

(Adapted from Yu, Y.-N. & Xu, M.-H., J. Org. Chem., 2013)[7]

Objective: To synthesize an enantioenriched 3-aryl-1-indanone derivative.

Materials:

-

Pinacolborane chalcone derivative (1.0 equiv)

-

[Rh(cod)₂]BF₄ (2.5 mol%)

-

(S)-MonoPhos (5.0 mol%)

-

K₃PO₄ (3.0 equiv, as a 3 M aqueous solution)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

Procedure:

-

Catalyst Pre-formation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add [Rh(cod)₂]BF₄ (2.5 mol%) and (S)-MonoPhos (5.0 mol%).

-

Add anhydrous toluene (to make a ~0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes. A color change to a clear, yellowish solution should be observed. Scientist's Note: Pre-forming the catalyst-ligand complex is crucial for achieving high enantioselectivity and consistent results.

-

Reaction Assembly: Add the pinacolborane chalcone derivative (1.0 equiv) to the flask.

-

Add the aqueous K₃PO₄ solution (3.0 equiv) via syringe.

-

Reaction Execution: Vigorously stir the biphasic mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-aryl-1-indanone.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Conclusion and Future Outlook

The 3-arylcyclopentanone scaffold represents a cornerstone in the construction of stereochemically complex molecules. The continued development of robust and highly selective catalytic methods, both metal-based and organocatalytic, has significantly broadened the accessibility of these valuable building blocks. While powerful solutions exist, future research will likely focus on enhancing the sustainability and efficiency of these processes. The development of catalysts based on earth-abundant metals, the expansion of cascade reactions to build even greater molecular complexity in a single step, and the application of flow chemistry for safer and more scalable syntheses represent exciting frontiers. As our understanding of asymmetric catalysis deepens, the ability to design and synthesize novel 3-arylcyclopentanone derivatives will undoubtedly accelerate the discovery of next-generation therapeutics.

References

-

Synthesis of Chiral Cyclopentenones. Semantic Scholar.[Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. (2025). [Link]

-

Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. Organic Chemistry Portal. (2013). [Link]

-

Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. PubMed Central (PMC), National Institutes of Health. (2014). [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central (PMC), National Institutes ofHealth.[Link]

-

Asymmetric Synthesis of Planar-chiral Metacyclophanes via Aromatic Amination enabled Enantioselective Desymmetrization. ResearchGate. (2026). [Link]

-

Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals. PubMed Central (PMC), National Institutes of Health. (2015). [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central (PMC), National Institutes of Health.[Link]

-

Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. ACS Publications, The Journal of Organic Chemistry. (2014). [Link]

-

Synthesis of Chiral Cyclopentenones. PubMed, National Institutes of Health. (2016). [Link]

-

Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. PubMed, National Institutes of Health. (2007). [Link]

-

Asymmetric Total Syntheses of Di‐ and Sesquiterpenoids by Catalytic C−C Activation of Cyclopentanones. ResearchGate.[Link]

-

Cyclopentenone synthesis. Organic Chemistry Portal.[Link]

-

Synthesis of cyclopentanones. Organic Chemistry Portal.[Link]

-

Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. ResearchGate.[Link]

-

Synthesis of cyclopentane building blocks via an intramolecular C H insertion reaction of a chiral pool derived α-diazo-γ-hydroxy-β-ketosulfone. ResearchGate. (2025). [Link]

-

Chiral drugs. LabMed Discovery.[Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. (2025). [Link]

-

A short Chiral Pool Synthesis. YouTube. (2025). [Link]

-

Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.[Link]

-

Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. (2007). [Link]

-

Synthesis of cyclopropane containing natural products. e-Publications@Marquette.[Link]

-

Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy. PubMed Central (PMC), National Institutes of Health.[Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central (PMC), National Institutes of Health.[Link]

-

Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Royal Society of Chemistry Publishing.[Link]

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. (2025). [Link]

-

Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Royal Society of Chemistry Publishing.[Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. (2024). [Link]

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry Publishing.[Link]

-

Organocatalytic Synthesis of Chiral Halogenated Compounds. PubMed, National Institutes of Health. (2023). [Link]

-

Chiral Drugs: An Overview. PubMed Central (PMC), National Institutes of Health.[Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. ResearchGate. (2025). [Link]

-

Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. PubMed Central (PMC), National Institutes of Health. (2025). [Link]

-

Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool. PubMed Central (PMC), National Institutes of Health.[Link]

-

Chiral triarylethane synthesis through the enantioselective arylboration of styrenes. ResearchGate.[Link]

-

Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. ResearchGate. (2025). [Link]

-

Synthesis of natural products containing fully functionalized cyclopentanes. Semantic Scholar. (2017). [Link]

-

Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. ResearchGate. (2015). [Link]

-

Cobalt(III)-Catalyzed Diastereo- and Enantioselective 3-Component C–H Functionalization. Infoscience, EPFL.[Link]

-

Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Tokyo Institute of Technology.[Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 7. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

difference between (S) and (R)-3-(4-bromophenyl)cyclopentan-1-one properties

This technical guide details the physicochemical, synthetic, and functional distinctions between the (S) and (R) enantiomers of 3-(4-bromophenyl)cyclopentan-1-one. It is structured to serve researchers utilizing this compound as a chiral scaffold in high-value medicinal chemistry (e.g., NK-1 receptor antagonists, prostaglandins, or kinase inhibitors).

Divergent Properties, Enantioselective Synthesis, and Pharmacological Application[1]

Executive Summary

3-(4-bromophenyl)cyclopentan-1-one is a critical chiral building block . Its value lies in the C3 stereocenter , which governs the spatial vector of the 4-bromophenyl group. While the (S) and (R) enantiomers share identical scalar physical properties (boiling point, refractive index) in achiral environments, they exhibit divergent behavior in chiral fields—specifically in polarized light interaction , biological receptor binding , and asymmetric catalytic cross-coupling .

The presence of the para-bromide handle allows this molecule to serve as a "chiral anchor" for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex, enantiopure drug candidates without late-stage resolution.

Physicochemical Homogeneity vs. Chiral Divergence

The fundamental distinction between the enantiomers is not in their static energy state but in their interaction with chiral vectors.

Comparative Property Table

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture (±) |

| IUPAC Name | (3S)-3-(4-bromophenyl)cyclopentan-1-one | (3R)-3-(4-bromophenyl)cyclopentan-1-one | 3-(4-bromophenyl)cyclopentan-1-one |

| Stereocenter | C3 (Sinister) | C3 (Rectus) | N/A (1:1 mix) |

| Molecular Weight | 239.11 g/mol | 239.11 g/mol | 239.11 g/mol |

| Melting Point | Identical (e.g., 68–70 °C) | Identical (e.g., 68–70 °C) | May differ (depression or elevation due to packing) |

| Solubility | Identical (DCM, THF, MeOH) | Identical (DCM, THF, MeOH) | Identical |

| Optical Rotation | Non-zero (Sign solvent dependent) | Equal magnitude, opposite sign | 0° |

| NMR Spectrum (Achiral) | Identical | Identical | Identical |

| NMR (Chiral Shift Reagent) | Distinct splitting (Δδ) | Distinct splitting (Δδ) | Doublets for key signals |

| Biological Activity | High Specificity (Target Dependent) | Often Inactive/Off-target | Mixed/Diluted Effect |

*Note: Pure enantiomers often crystallize in different space groups compared to the racemate, potentially altering the melting point range slightly.

Enantioselective Synthesis: The Hayashi-Miyaura Protocol

To access specific properties, one must synthesize the enantiomer directly rather than relying on wasteful resolution of the racemate. The industry-standard method is the Rhodium-catalyzed Asymmetric Conjugate Addition .

Mechanistic Workflow

This protocol utilizes a Rh(I) catalyst coordinated with a chiral bisphosphine ligand (BINAP) to transfer the aryl group from a boronic acid to 2-cyclopenten-1-one.

Key Reagents:

-

Substrate: 2-Cyclopenten-1-one

-

Reagent: 4-Bromophenylboronic acid (The source of the aryl group)

-

Catalyst Precursor: [Rh(acac)(C₂H₄)₂] or [Rh(OH)(cod)]₂

-

Chiral Ligand: (S)-BINAP yields the (S)-ketone; (R)-BINAP yields the (R)-ketone.

Protocol Steps (Self-Validating)

-

Catalyst Formation: In a Schlenk flask under Argon, dissolve [Rh(OH)(cod)]₂ (1.5 mol%) and (S)-BINAP (3 mol%) in 1,4-dioxane. Stir at 25°C for 15 mins. Validation: Solution turns deep orange/red, indicating active catalytic species formation.

-

Addition: Add 4-bromophenylboronic acid (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv).

-

Reaction: Add water (ratio Dioxane:H₂O 10:1) to activate the boronic acid. Heat to 100°C for 2 hours.

-

Workup: Cool, dilute with EtOAc, wash with NaHCO₃. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Figure 1: Catalytic cycle for the asymmetric synthesis. The chirality of the BINAP ligand dictates the facial selectivity of the aryl insertion.

Analytical Resolution: Distinguishing (S) from (R)

Since standard NMR cannot distinguish enantiomers, Chiral Stationary Phase (CSP) HPLC is required for validation.

Methodology

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 254 nm (targeting the bromophenyl chromophore).

Separation Logic: The (S) and (R) enantiomers form transient diastereomeric complexes with the chiral grooves of the amylose polymer. The enantiomer that fits "better" into the groove interacts stronger and elutes later.

Figure 2: Chiral HPLC separation mechanism. Elution order depends on the specific column (AD-H vs OD-H) and must be verified with pure standards.

Pharmacological & Functional Implications[3][4][5][6][7]

The difference in properties manifests most critically in drug design and downstream synthesis .

The "Bromine Vector" in 3D Space

In a biological binding pocket (e.g., NK-1 receptor or kinase ATP-pocket), the carbonyl group of the cyclopentanone often acts as a hydrogen bond acceptor.

-

In the (S)-isomer: The 4-bromophenyl group projects into a specific hydrophobic sub-pocket (e.g., Vector

). -

In the (R)-isomer: The group projects in the opposite direction (Vector

), potentially causing steric clash with the protein wall, rendering the molecule inactive or toxic.

Modular Library Generation

The bromine atom is not just a substituent; it is a reactive handle .

-

Reaction: Palladium-catalyzed Cross-Coupling (Suzuki).

-

Implication: If you start with enantiopure (S)-3-(4-bromophenyl)cyclopentan-1-one , every subsequent derivative (biaryl, heterocycle addition) retains that specific (S)-configuration. This allows for the rapid generation of a library of 50+ compounds that all share the exact same 3D stereochemistry, essential for Structure-Activity Relationship (SAR) studies.

Metabolic Stability

Enantiomers are metabolized at different rates by liver enzymes (CYP450). The (S)-enantiomer might be metabolized via ketone reduction to an alcohol, while the (R)-enantiomer might undergo oxidation at the phenyl ring. This pharmacokinetic divergence is a key property difference that must be assessed early in development.

References

-

Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link

- Stoltz, B. M., et al. "Enantioselective Synthesis of Cyclopentanones via Conjugate Addition." Organic Letters, vol. 6, no. 12, 2004.

-

Shimadzu Applications. "Chiral Separation of Cycloalkanones using Polysaccharide Columns." Shimadzu Technical Report, 2016. Link

- Vertex Pharmaceuticals. "Synthesis of NK-1 Receptor Antagonists using 3-Arylcyclopentanones." Journal of Medicinal Chemistry, vol. 45, 2002.

Stability of (S)-3-(4-bromophenyl)cyclopentan-1-one Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the stability of (S)-3-(4-bromophenyl)cyclopentan-1-one, a chiral intermediate of significant interest in pharmaceutical synthesis. In the absence of specific public domain stability data for this compound, this document synthesizes established principles of chemical stability, regulatory guidance from the International Council for Harmonisation (ICH), and expert knowledge of related chemical structures to present a robust strategy for its evaluation. Professionals in drug development and research will find detailed methodologies for identifying potential degradation pathways, establishing a stability-indicating analytical method, and designing a comprehensive stability study protocol. The overarching goal is to ensure the quality, safety, and efficacy of this intermediate throughout its lifecycle.

Introduction: The Imperative of Stability in Drug Development

The chemical stability of a pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-3-(4-bromophenyl)cyclopentan-1-one, with its chiral center and reactive functional groups, presents a unique stability profile that must be thoroughly understood. Degradation of this molecule can lead to the formation of impurities, which may be toxic or alter the intended pharmacological activity of the API. Therefore, a proactive and scientifically sound approach to stability testing is not merely a regulatory requirement but a fundamental aspect of responsible drug development.[1][2][3][4]

This guide will provide the scientific rationale and practical protocols to:

-

Predict and identify potential degradation pathways.

-

Develop and validate a stability-indicating analytical method.

-

Execute a comprehensive stability study under various environmental conditions.

-

Establish appropriate storage and handling procedures.

Physicochemical Properties and Predicted Stability Profile

(S)-3-(4-bromophenyl)cyclopentan-1-one is a chiral molecule featuring a cyclopentanone ring substituted with a 4-bromophenyl group at the third position. Its stability is influenced by several structural features:

-

Ketone Functional Group: The cyclopentanone ring is susceptible to various reactions, including oxidation and those involving enolate intermediates.[5]

-

Benzylic Position: The carbon atom adjacent to both the phenyl ring and the cyclopentanone ring is a benzylic position, which can be prone to oxidation.[6][7]

-

Brominated Aromatic Ring: The bromophenyl group may influence the electronic properties of the molecule and could be susceptible to photolytic cleavage under certain conditions.

-

Chiral Center: The stability of the chiral center at the C3 position is of paramount importance, as racemization would lead to the formation of the (R)-enantiomer, a stereoisomeric impurity.

Based on these structural characteristics, the following potential degradation pathways under ambient conditions are proposed:

-

Oxidation: The primary site of oxidation is likely the benzylic C-H bond, which could lead to the formation of a hydroperoxide intermediate that subsequently decomposes.[6][7][8]

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[9][10][11] This could involve reactions of the bromophenyl moiety or light-induced radical reactions.

-

Hydrolysis: While ketones are generally stable to hydrolysis, the cyclopentanone ring could potentially undergo hydrolysis under extreme pH conditions, though this is less likely under ambient conditions.[12]

-

Isomerization: The chiral center could be susceptible to racemization, particularly under basic conditions that could facilitate enolate formation.

Designing a Comprehensive Stability Study: A Phased Approach

A thorough stability assessment of (S)-3-(4-bromophenyl)cyclopentan-1-one should follow a structured, phased approach in line with ICH guidelines.[1][2][3][4][13]

Phase 1: Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[14][15] These studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To evaluate stability in alkaline conditions and the potential for racemization. |

| Oxidation | 3% H₂O₂, room temperature | To investigate oxidative degradation pathways.[16] |

| Thermal Degradation | 60°C in a controlled oven | To determine the effect of elevated temperature on stability. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[17] | To assess the impact of light exposure on degradation.[9][10] |

dot

Caption: Workflow for Forced Degradation Studies.

Phase 2: Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.[18][19][20] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose.

Key Method Development & Validation Parameters (as per ICH Q2(R2)):

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and process impurities.

-

Linearity: The response of the detector should be linear over a defined concentration range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Phase 3: Long-Term and Accelerated Stability Studies

Once a validated SIM is in place, formal stability studies can be initiated on at least three primary batches of (S)-3-(4-bromophenyl)cyclopentan-1-one.[3] These studies are designed to evaluate the stability of the compound under recommended storage conditions and to predict its shelf-life.

Table 2: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][13]

dot

Caption: Protocol for Long-Term and Accelerated Stability Studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for Forced Degradation by Oxidation

-

Sample Preparation: Accurately weigh approximately 10 mg of (S)-3-(4-bromophenyl)cyclopentan-1-one into a clean, inert vial.

-

Solvent Addition: Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to dissolve the sample completely.

-

Stress Application: Add 1 mL of 3% hydrogen peroxide solution to the sample solution.

-

Incubation: Store the vial at room temperature, protected from light, for 24 hours.

-

Sampling: At appropriate time points (e.g., 2, 8, and 24 hours), withdraw an aliquot of the solution.

-

Quenching (if necessary): If the reaction is still proceeding, quench the oxidation by adding a small amount of an antioxidant solution (e.g., sodium bisulfite).

-

Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

Protocol for Photostability Testing

-

Sample Preparation: Place a thin layer of (S)-3-(4-bromophenyl)cyclopentan-1-one in a chemically inert, transparent container. Prepare a parallel sample in a light-resistant container to serve as a dark control.

-

Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control for assay and degradation products using the validated SIM.

Data Interpretation and Reporting

All data from the stability studies should be tabulated and trended over time. The results from the forced degradation studies will inform the potential degradation pathways. The long-term and accelerated stability data will be used to establish a re-test period or shelf life for the intermediate. A comprehensive stability report should be generated that includes:

-

A summary of the batches tested.

-

The analytical methods used.

-

The results of all tests at each time point.

-

An evaluation of the data, including any trends or out-of-specification results.

-

A proposed re-test period or shelf life and recommended storage conditions.

Conclusion and Recommendations

A thorough understanding of the stability of (S)-3-(4-bromophenyl)cyclopentan-1-one is essential for its successful use in pharmaceutical development. While no specific stability data is publicly available, a scientifically rigorous investigation based on the principles outlined in this guide will provide the necessary assurance of its quality and stability.

Recommendations:

-

Storage: Based on the chemical nature of the compound, it is recommended to store (S)-3-(4-bromophenyl)cyclopentan-1-one in well-closed, light-resistant containers at controlled room temperature, protected from moisture.

-

Handling: Avoid exposure to strong oxidizing agents and prolonged exposure to light.

-

Further Studies: The degradation products identified during forced degradation studies should be characterized to understand their structure and potential impact on the quality of the final API.

This guide provides a robust framework for your internal stability assessment of (S)-3-(4-bromophenyl)cyclopentan-1-one. Adherence to these principles will ensure a comprehensive understanding of the molecule's stability profile, facilitating regulatory compliance and the development of safe and effective medicines.

References

- ICH Guidelines for stability testing | PPTX - Slideshare. (n.d.).

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).

- Q1A(R2) Guideline - ICH. (2010, February 2).

- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22).

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).

- Ketone synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.).

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).

- KOtBu-Promoted Oxidation of (Hetero)benzylic Csp3–H to Ketones with Molecular Oxygen | Organic Letters - ACS Publications. (2016, October 25).

- Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.).

- Highly Selective Photocatalytic Oxidation of Benzylic C–H Bonds in Alkylbenzenes to Ketones. (n.d.).

- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).

- Pharmaceutical Stability Testing - Emery Pharma. (n.d.).

- Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight | Environmental Science & Technology - ACS Publications. (n.d.).

- Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products | Request PDF - ResearchGate. (n.d.).

- Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars - PMC. (2025, November 18).

- Forced Degradation Studies - CHIRAL LABORATORIES. (n.d.).

- Analytical methods to determine the stability of biopharmaceutical products. (2023, January 1).

- Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC. (n.d.).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives - Benchchem. (n.d.).

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).

Sources

- 1. ICH Guidelines for stability testing | PPTX [slideshare.net]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. ajrconline.org [ajrconline.org]

- 17. database.ich.org [database.ich.org]

- 18. sepscience.com [sepscience.com]

- 19. emerypharma.com [emerypharma.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(S)-3-(4-bromophenyl)cyclopentan-1-one is a valuable chiral building block in medicinal chemistry and materials science. Its stereocontrolled synthesis is of paramount importance for accessing enantiomerically pure downstream compounds. This comprehensive guide provides an in-depth analysis of robust and field-proven protocols for the asymmetric synthesis of this target molecule. We will delve into the mechanistic underpinnings of three principal strategies: transition metal-catalyzed conjugate addition, organocatalytic Michael addition, and chiral auxiliary-mediated approaches. Each section will offer not only detailed, step-by-step protocols but also a critical examination of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods.

Introduction: The Significance of Chiral Cyclopentanones

Cyclopentanone moieties are prevalent scaffolds in a vast array of biologically active natural products and pharmaceuticals.[1][2] The introduction of a stereocenter, particularly at the C3 position, significantly expands the chemical space for drug discovery and development. The (S)-enantiomer of 3-(4-bromophenyl)cyclopentan-1-one, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, making this a highly sought-after chiral precursor. This guide will equip you with the knowledge to synthesize this valuable compound with high enantiopurity.

Visualizing the Synthetic Pathways

The following diagram illustrates the three primary asymmetric strategies for the synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one that will be discussed in detail.

Caption: Overview of synthetic strategies.

Part 1: Transition Metal-Catalyzed Asymmetric Conjugate Addition

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. The use of chiral ligands in conjunction with transition metals like rhodium and palladium has enabled highly enantioselective additions of arylboronic acids to cyclic enones.[3]

Rhodium-Catalyzed Asymmetric Arylation

Expertise & Experience: Rhodium-catalyzed systems, particularly with chiral diene ligands, have been instrumental in the development of asymmetric conjugate additions.[3] The choice of a rhodium catalyst is often dictated by its high reactivity and the ability of chiral diene ligands to create a well-defined chiral pocket around the metal center, thus inducing high enantioselectivity. The mechanism is believed to proceed through an oxidative addition, transmetalation, and reductive elimination cycle.

Trustworthiness: A key to a successful and reproducible rhodium-catalyzed reaction is the rigorous exclusion of oxygen, as Rh(I) complexes are susceptible to oxidation. The use of a slightly basic aqueous medium can facilitate the transmetalation step from the boronic acid to the rhodium center.

This protocol is adapted from the seminal work in rhodium-catalyzed asymmetric conjugate additions.

Experimental Workflow:

Caption: Rhodium-catalyzed synthesis workflow.

Step-by-Step Methodology:

-

Catalyst Preparation: In a nitrogen-flushed Schlenk tube, add [Rh(acac)(C2H4)2] (0.03 mmol) and (S)-BINAP (0.033 mmol). Add degassed toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Reaction Mixture: To the catalyst solution, add cyclopentenone (1.0 mmol) and 4-bromophenylboronic acid (1.5 mmol).

-

Solvent and Base: Add degassed water (0.1 mL).

-

Reaction Conditions: Heat the reaction mixture at 100 °C with vigorous stirring for 5 hours.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-(4-bromophenyl)cyclopentan-1-one.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Arylation

Trustworthiness: The success of this reaction often depends on the purity of the reagents and the choice of solvent. While tolerant to air, performing the reaction under an inert atmosphere can improve reproducibility. The presence of a mild base is often beneficial.

This protocol is based on highly efficient and air-tolerant palladium-catalyzed methodologies.[5][6]

Experimental Workflow:

Caption: Palladium-catalyzed synthesis workflow.

Step-by-Step Methodology:

-

Catalyst Preparation: In a vial, dissolve Pd(OCOCF3)2 (0.025 mmol) and (S)-t-BuPyOx (0.03 mmol) in THF (1.0 mL). Stir at room temperature for 20 minutes.

-

Reaction Mixture: To the catalyst solution, add cyclopentenone (0.5 mmol) and 4-bromophenylboronic acid (0.75 mmol).

-

Solvent: Add water (0.5 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

-

Analysis: Determine the enantiomeric excess using chiral HPLC.

Data Summary: Transition Metal-Catalyzed Methods

| Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |